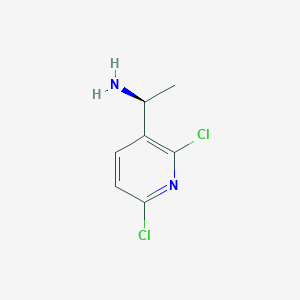

(S)-1-(2,6-Dichloropyridin-3-yl)ethanamine

Description

Significance of Chiral Amines as Versatile Synthetic Intermediates and Chiral Auxiliaries

Chiral amines are fundamental building blocks in the synthesis of a vast array of complex molecules, including a significant portion of pharmaceuticals and agrochemicals. semanticscholar.orgyale.edu Their importance stems from two primary roles: as synthetic intermediates and as chiral auxiliaries.

As synthetic intermediates , the amine group provides a reactive handle for a multitude of chemical transformations, such as amide bond formation, alkylation, and reductive amination. When the amine is chiral, it allows for the direct incorporation of a stereocenter into the target molecule, a crucial step in building molecular complexity. researchgate.net It is estimated that chiral amines are present in 40% to 45% of drug candidates. ua.pt

As chiral auxiliaries , these molecules are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. By creating a chiral environment, they guide the formation of a new stereocenter with high selectivity. Afterward, the auxiliary can be cleaved and often recovered, making the process efficient and economical.

| Chiral Amine/Auxiliary | Primary Application | Example of Use |

|---|---|---|

| (R/S)-α-Methylbenzylamine | Resolving agent, Chiral auxiliary | Resolution of racemic acids, Synthesis of chiral ligands |

| Evans Auxiliaries (Oxazolidinones) | Chiral auxiliary | Asymmetric aldol (B89426) reactions and alkylations |

| (S)-2-Amino-3-methylbutane | Chiral building block | Synthesis of the potassium channel opener BPDZ-44 |

| Cinchona Alkaloids | Organocatalyst | Asymmetric catalysis (e.g., Sharpless asymmetric dihydroxylation) |

Overview of 2,6-Dichloropyridine (B45657) Derivatives in Advanced Chemical Transformations

The 2,6-dichloropyridine core is a valuable scaffold in organic synthesis due to the differential reactivity of its chlorine atoms and the electronic nature of the pyridine (B92270) ring. This substitution pattern makes the molecule an important intermediate for creating more complex, functionalized pyridine derivatives. guidechem.comwikipedia.orgchemicalbook.com

The two chlorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the sequential and selective introduction of various functional groups. guidechem.com Furthermore, the pyridine nitrogen atom can act as a ligand for metal catalysts, influencing the reactivity and selectivity of transformations at other positions on the ring. These derivatives are key precursors for a range of products, from pharmaceuticals like the antibiotic Enoxacin to pesticides such as Chlorpyrifos. wikipedia.orgchemicalbook.com Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, are commonly employed to build carbon-carbon and carbon-nitrogen bonds, respectively, on the dichloropyridine template. nih.govacs.org

| Reaction Type | Description | Application Example |

|---|---|---|

| Nucleophilic Aromatic Substitution | Displacement of one or both chlorine atoms by nucleophiles (e.g., amines, alkoxides). guidechem.com | Synthesis of 2-amino-6-chloropyridine (B103851) from 2,6-dichloropyridine. |

| Suzuki Cross-Coupling | Palladium-catalyzed reaction with boronic acids to form C-C bonds. nih.govacs.org | Synthesis of aryl-substituted pyridines for use in materials and medicinal chemistry. |

| Buchwald-Hartwig Amination | Palladium-catalyzed reaction with amines to form C-N bonds. | Preparation of complex aminopyridine derivatives. |

| Further Halogenation/Nitration | Introduction of additional substituents onto the pyridine ring. google.comresearchgate.netchemicalbook.com | Synthesis of precursors for energetic materials or highly functionalized intermediates. researchgate.net |

Research Trajectories Focusing on (S)-1-(2,6-Dichloropyridin-3-yl)ethanamine

While extensive, peer-reviewed research specifically detailing the synthesis and application of this compound is not widely available in public literature, its molecular architecture suggests clear and promising research directions. The compound combines the features of a chiral primary amine with the reactive handles of a 2,6-dichloropyridine ring, positioning it as a valuable chiral building block for drug discovery and fine chemical synthesis.

The primary research trajectory for this compound is its use as a synthon in medicinal chemistry. The chiral ethanamine moiety is a common feature in bioactive molecules, often interacting with specific pockets in enzymes or receptors. The dichloropyridine portion offers multiple sites for diversification. One chlorine atom can be selectively displaced by a nucleophile, while the other can be used in a metal-catalyzed cross-coupling reaction, allowing for the controlled, three-dimensional elaboration of the molecular structure.

Given its structure, this compound is a logical precursor for the synthesis of complex heterocyclic compounds, potentially as ligands for asymmetric catalysis or as key components in the development of novel kinase inhibitors or other targeted therapeutics. Its value lies in its potential to introduce a specific stereocenter and a highly functionalizable aromatic ring in a single, efficient step.

| Property | Value |

|---|---|

| CAS Number | 1213971-04-0 bldpharm.com |

| Molecular Formula | C7H8Cl2N2 bldpharm.com |

| Molecular Weight | 191.06 g/mol bldpharm.com |

| Stereochemistry | (S) |

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(2,6-dichloropyridin-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-4(10)5-2-3-6(8)11-7(5)9/h2-4H,10H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTTUKHATVHCRK-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=C(C=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(N=C(C=C1)Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of S 1 2,6 Dichloropyridin 3 Yl Ethanamine

Stereoselective Synthetic Pathways

Stereoselective pathways for the synthesis of (S)-1-(2,6-Dichloropyridin-3-yl)ethanamine are designed to favor the formation of the desired (S)-enantiomer over the (R)-enantiomer. These approaches are often more efficient and atom-economical than resolution methods.

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. This is a powerful tool for the synthesis of chiral amines.

Transition metal-catalyzed asymmetric hydrogenation is a well-established and versatile method for producing chiral amines. acs.orgnih.gov This approach typically involves the reduction of a prochiral imine or enamine precursor in the presence of a chiral transition metal complex. For the synthesis of this compound, a key intermediate would be the corresponding imine, 1-(2,6-dichloropyridin-3-yl)ethan-1-imine.

The catalyst system generally consists of a transition metal, such as iridium, rhodium, or ruthenium, and a chiral ligand. rsc.org The choice of ligand is critical for achieving high enantioselectivity. A variety of chiral phosphine (B1218219) ligands have been developed for this purpose. The strong coordinating ability of the pyridine (B92270) moiety can sometimes lead to catalyst deactivation, presenting a challenge in the asymmetric hydrogenation of pyridyl-containing substrates. nih.gov However, highly efficient protocols have been developed to overcome this limitation. nih.gov

The general reaction is as follows:

1-(2,6-dichloropyridin-3-yl)ethan-1-one is reacted with an ammonia (B1221849) source to form the corresponding imine in situ. This imine is then hydrogenated using a chiral transition metal catalyst to yield the desired chiral amine.

Table 1: Examples of Transition Metal Catalysts in Asymmetric Hydrogenation

| Catalyst System | Ligand Type | Typical Substrates | Enantioselectivity (ee%) |

| [Ir(COD)Cl]₂ / Chiral Ligand | Phosphine-Oxazoline (PHOX) | Aromatic Imines | Up to 99% |

| [Rh(COD)₂]BF₄ / Chiral Ligand | Bisphosphine (e.g., BINAP) | Enamines | Up to 98% |

| RuCl₂(diphosphine)(diamine) | Diphosphine/Diamine | Ketones (via transfer hydrogenation) | Up to 99% |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis for asymmetric synthesis. In the context of chiral amine synthesis, organocatalytic approaches often involve the activation of electrophiles or nucleophiles through the formation of transient chiral intermediates.

For the synthesis of this compound, a potential organocatalytic strategy is the asymmetric reductive amination of 1-(2,6-dichloropyridin-3-yl)ethan-1-one. This can be achieved using a chiral phosphoric acid or a chiral amine catalyst in the presence of a reducing agent like a Hantzsch ester.

The catalyst forms a chiral iminium ion with the ketone, which is then stereoselectively reduced. While this approach can offer excellent yields and enantioselectivities, it may require anhydrous conditions to proceed efficiently. researchgate.net

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. diva-portal.org Enzymes such as amine transaminases (ATAs) and amine dehydrogenases (AmDHs) are particularly effective for this purpose. researchgate.net

Amine Transaminases (ATAs):

ATAs, also known as ω-transaminases (ω-TAs), catalyze the transfer of an amino group from an amino donor to a ketone acceptor. rsc.org For the synthesis of this compound, the corresponding prochiral ketone, 1-(2,6-dichloropyridin-3-yl)ethan-1-one, would be the substrate. An (S)-selective ATA would then catalyze the conversion of this ketone to the desired (S)-amine, using a common amino donor like isopropylamine (B41738) or L-alanine. mdpi.com

The reaction is reversible, and strategies to drive the equilibrium towards product formation, such as using a large excess of the amino donor or removing the ketone byproduct, are often employed. mdpi.com Protein engineering has been used to develop ATAs with improved substrate scope, stability, and enantioselectivity. mdpi.com

Amine Dehydrogenases (AmDHs):

AmDHs catalyze the reductive amination of a ketone using ammonia and a nicotinamide (B372718) cofactor (NADH or NADPH). This method is highly atom-economical as it uses ammonia directly as the amino source. The cofactor is regenerated in situ using a secondary enzyme system, such as formate (B1220265) dehydrogenase or glucose dehydrogenase.

Table 2: Comparison of Biocatalytic Methods

| Enzyme | Reaction Type | Co-substrate/Co-factor | Advantages |

| Amine Transaminase (ATA) | Asymmetric amination | Amino donor (e.g., Isopropylamine) | High enantioselectivity, broad substrate scope |

| Amine Dehydrogenase (AmDH) | Reductive amination | Ammonia, NADH/NADPH | High atom economy, direct use of ammonia |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective introduction of the amine group. For instance, a chiral auxiliary like pseudoephedrine can be reacted with a carboxylic acid derivative to form an amide. nih.govnih.gov The α-proton of the carbonyl can then be deprotonated and the resulting enolate can undergo a diastereoselective reaction. nih.gov

Another approach involves the use of a chiral sulfinamide auxiliary, such as tert-butanesulfinamide. rsc.org This auxiliary can be condensed with the ketone, 1-(2,6-dichloropyridin-3-yl)ethan-1-one, to form a chiral N-sulfinyl imine. Subsequent reduction of this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. The auxiliary can then be cleaved under acidic conditions to yield the enantiomerically enriched amine.

Table 3: Common Chiral Auxiliaries

| Chiral Auxiliary | Type of Reaction | Key Feature |

| Evans Oxazolidinones | Alkylation, Aldol (B89426) reactions | Forms a rigid bicyclic system that directs electrophilic attack. |

| Pseudoephedrine | Alkylation | The methyl group directs the approach of the electrophile. nih.gov |

| tert-Butanesulfinamide | Imine reduction | The chiral sulfur atom directs the nucleophilic attack on the imine. rsc.org |

Resolution is a technique used to separate a racemic mixture into its individual enantiomers. While not a stereoselective synthesis in itself, it is a common method for obtaining enantiopure compounds.

Classical Resolution:

This method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine is liberated by treatment with a base. Common chiral resolving agents include tartaric acid, mandelic acid, and camphorsulfonic acid.

Enzymatic Resolution:

Enzymes can also be used to resolve racemic amines with high selectivity. For example, a lipase (B570770) can be used to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated and unacylated forms. Alternatively, an acylase can be used to selectively deacylate one enantiomer of a racemic N-acyl amine.

While effective, resolution methods are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture, unless the undesired enantiomer can be racemized and recycled.

Enantioselective Resolution Techniques

Diastereomeric Salt Formation and Fractional Crystallization

A widely used technique for the resolution of racemic amines is the formation of diastereomeric salts with a chiral acid. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.

The general process involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or its derivatives, in a suitable solvent. The difference in solubility between the two diastereomeric salts allows for the selective crystallization of one of the salts. After separation by filtration, the desired enantiomer of the amine can be liberated from the salt by treatment with a base.

| Resolving Agent | General Principle | Separation Method |

| Chiral Acids (e.g., Tartaric Acid) | Formation of diastereomeric salts with differing solubilities. | Fractional Crystallization |

While this method is conceptually straightforward, the choice of resolving agent, solvent, and crystallization conditions are crucial for a successful and efficient resolution. These parameters are often determined empirically for a specific substrate.

Kinetic Resolution via Chemical or Enzymatic Methods

Kinetic resolution is another powerful strategy for separating enantiomers. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

Chemical Methods: Chemical kinetic resolution often involves the use of a chiral acylating agent or a chiral catalyst. For instance, a chiral catalyst can selectively promote the acylation of one enantiomer of the racemic amine, leaving the other enantiomer unreacted. The acylated product can then be separated from the unreacted amine. Dynamic kinetic resolution (DKR) is an advancement of this method where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. Ruthenium-based catalysts have been shown to be effective for the racemization of amines in DKR processes.

Enzymatic Methods: Enzymes, particularly lipases, are highly enantioselective catalysts and are widely used for the kinetic resolution of racemic amines. In a typical enzymatic resolution, a lipase is used to catalyze the acylation of one enantiomer of the amine with an acyl donor, such as an ester. The resulting acylated amine can then be easily separated from the unreacted enantiomer. Lipases like Candida antarctica lipase B (CALB) are known for their high efficiency and enantioselectivity in the resolution of a variety of chiral amines. The choice of solvent and acyl donor can significantly influence the enantioselectivity and reaction rate. organic-chemistry.org

| Method | Catalyst/Reagent | Principle |

| Chemical Kinetic Resolution | Chiral Acylating Agent / Chiral Catalyst | Differential reaction rates of enantiomers. |

| Dynamic Kinetic Resolution | Racemization Catalyst (e.g., Ru-based) + Chiral Catalyst | In-situ racemization of the slower reacting enantiomer. |

| Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica lipase B) | Enantioselective acylation of one enantiomer. |

Precursor Synthesis and Regioselective Functionalization of the Dichloropyridine Core

The synthesis of the racemic starting material, 1-(2,6-dichloropyridin-3-yl)ethanamine, is a critical step. This typically involves the construction of the dichloropyridine core followed by the introduction of the ethylamine (B1201723) side chain at the correct position.

Strategic Elaboration of 2,6-Dichloropyridine (B45657) Substrates

The synthesis often begins with commercially available 2,6-dichloropyridine. The key challenge is the regioselective introduction of a functional group at the 3-position of the pyridine ring, which will serve as a handle for the subsequent introduction of the ethylamine side chain.

Introduction of the Ethylamine Side Chain Through Targeted Reactions

A common strategy for introducing the ethylamine side chain is through a precursor ketone, 1-(2,6-dichloropyridin-3-yl)ethanone (B1441593). This ketone can be synthesized from 2,6-dichloronicotinic acid. The acid can be converted to its corresponding acyl chloride, which is then reacted with a suitable organometallic reagent, such as a methyl Grignard reagent or methyl lithium, to yield the desired ketone.

Once the ketone precursor is obtained, the racemic amine can be prepared via reductive amination. This one-pot reaction involves the condensation of the ketone with an amine source, typically ammonia or an ammonium (B1175870) salt, to form an imine intermediate, which is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

Control of Regioselectivity in Pyridine Ring Functionalization

The regioselective functionalization of the 2,6-dichloropyridine ring at the 3-position is a crucial step. Directed ortho-metalation is a powerful tool for achieving such regioselectivity. In this approach, a directing group on the pyridine ring guides a metalating agent (e.g., an organolithium reagent) to deprotonate the adjacent ortho position. For 2,6-dichloropyridine, the nitrogen atom itself can direct metalation to the 3-position under specific conditions. Subsequent reaction of the resulting organometallic intermediate with an appropriate electrophile allows for the introduction of the desired functionality.

Mechanistic Investigations of this compound Formation

The stereochemical outcome of the resolution or asymmetric synthesis is determined by the mechanism of the key enantioselective step.

In diastereomeric salt formation , the mechanism of separation is based on the differential thermodynamics of crystallization of the two diastereomeric salts. The specific non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) within the crystal lattice of each diastereomer dictate their relative stabilities and, consequently, their solubilities.

In kinetic resolution , the mechanism involves the formation of a transient diastereomeric complex between the substrate enantiomers and the chiral catalyst or enzyme. The difference in the activation energy for the reaction of each enantiomer within this complex leads to the observed rate difference. For enzymatic resolutions with lipases, the enantioselectivity is attributed to the specific binding of one enantiomer in the active site of the enzyme in a conformation that is favorable for the subsequent acylation reaction.

In asymmetric synthesis , such as the asymmetric reductive amination of the precursor ketone, the mechanism of stereocontrol is dependent on the chiral catalyst employed. For instance, in transition metal-catalyzed asymmetric hydrogenation of the intermediate imine, the chiral ligand coordinates to the metal center and creates a chiral environment. The substrate then coordinates to this chiral metal complex in a specific orientation that favors the delivery of the hydride from one face of the imine, leading to the preferential formation of one enantiomer of the amine product.

Detailed Reaction Mechanism Elucidation for Asymmetric Amination

The conversion of the prochiral ketone, 1-(2,6-dichloropyridin-3-yl)ethanone, into the target chiral amine is predominantly achieved through two highly efficient catalytic methods: transition-metal-catalyzed asymmetric reductive amination (ARA) and biocatalytic asymmetric transamination.

Transition-Metal-Catalyzed Asymmetric Reductive Amination (ARA):

This method combines three components—the ketone, an amine source (like ammonia), and a reductant (typically hydrogen gas)—in a single step catalyzed by a chiral transition-metal complex. The reaction generally proceeds through the following mechanism:

Imine Formation: The ketone and ammonia first undergo a condensation reaction to form a prochiral imine intermediate, 1-(2,6-dichloropyridin-3-yl)ethanimine. This step often occurs within the coordination sphere of the metal catalyst, and the equilibrium is driven forward by the removal of water, sometimes aided by additives.

Asymmetric Hydrogenation: The chiral catalyst, typically based on iridium or ruthenium complexed with a chiral ligand (e.g., BINAP derivatives), activates molecular hydrogen to form a metal-hydride species. The imine intermediate then coordinates to this chiral metal complex. The pre-defined chiral environment of the ligand dictates the facial selectivity of the subsequent hydride transfer from the metal to the imine's C=N bond. This stereoselective reduction step establishes the chiral center, yielding the (S)-enantiomer of the final amine product. The strong coordinating ability of the pyridine moiety can present a challenge, potentially leading to catalyst deactivation, which necessitates careful selection of the catalytic system. acs.org

Biocatalytic Asymmetric Transamination:

This approach utilizes enzymes, specifically ω-transaminases (ω-TAs), which are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. koreascience.kr The process follows a "ping-pong bi-bi" mechanism:

First Half-Reaction (Ping): The PLP cofactor, covalently bound to a lysine (B10760008) residue in the enzyme's active site, reacts with an amine donor (e.g., isopropylamine or L-alanine). This forms an external aldimine, which, after a series of tautomerization and hydrolysis steps, releases the ketone byproduct (e.g., acetone) and leaves the cofactor in its aminated form, pyridoxamine (B1203002) 5'-phosphate (PMP).

Second Half-Reaction (Pong): The ketone substrate, 1-(2,6-dichloropyridin-3-yl)ethanone, enters the active site and binds in a specific orientation. The amino group from the PMP is then transferred to the ketone's carbonyl carbon. This occurs via a ketimine intermediate, which is subsequently hydrolyzed to release the chiral amine product, this compound, and regenerate the PLP-enzyme complex for the next catalytic cycle.

Stereocontrol Elements and Transition State Analysis

The high degree of stereoselectivity in these reactions is governed by precise molecular interactions during the key enantio-determining step.

In Asymmetric Reductive Amination , stereocontrol is dictated by the chiral ligand bound to the metal center. The ligand's structure creates a rigid and well-defined three-dimensional chiral pocket. The imine substrate can only coordinate to the metal catalyst in a sterically and electronically favored orientation to minimize non-covalent interactions. The transition state involves the transfer of a hydride from the metal to one specific face (either Re or Si) of the imine carbon. For the synthesis of the (S)-enantiomer from the corresponding (E)-imine, the transition state that allows hydride delivery to the Re face must be of significantly lower energy than the one leading to the (R)-enantiomer. Density functional theory (DFT) studies on similar systems suggest this hydride transfer often occurs via an outer-sphere mechanism, where the precise orientation of the substrate relative to the chiral metal-hydride is crucial. nih.gov

In Biocatalytic Transamination , stereocontrol is achieved through the highly specific architecture of the enzyme's active site. chemrxiv.org The substrate, 1-(2,6-dichloropyridin-3-yl)ethanone, is positioned and held in place by a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues. This precise positioning, often referred to as substrate pre-organization, exposes only one face of the carbonyl group to the PMP cofactor for nucleophilic attack. The transition state is stabilized by these interactions, drastically lowering the activation energy for the formation of one enantiomer over the other. The remarkable stereoselectivity of transaminases can be further modified or even inverted through rational design and directed evolution, which involves mutating key amino acid residues within the active site to alter substrate binding. chemrxiv.orgrsc.org

Integration of Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly guided by the principles of green chemistry, which aim to reduce waste, conserve energy, and use more sustainable materials. nih.gov Both asymmetric reductive amination and biocatalysis are inherently greener than classical stoichiometric methods, as they rely on catalytic amounts of reagents to achieve high product yields. mbl.or.kracs.org

Development of Sustainable Solvent Systems (e.g., Solvent-Free, Aqueous Media)

A key focus of green chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives.

For biocatalytic transamination, the natural solvent is water, making these processes inherently sustainable. koreascience.kr However, the low aqueous solubility of hydrophobic substrates like 1-(2,6-dichloropyridin-3-yl)ethanone can limit reaction efficiency. To address this, solvent engineering has emerged as a powerful strategy. nih.gov This includes the use of aqueous solutions containing co-solvents. Deep Eutectic Solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have shown promise as green co-solvents that can enhance both the activity and stability of transaminases. nih.gov Other sustainable options include bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or operating in water-saturated organic solvents like isopropyl acetate, which can improve substrate solubility while maintaining enzyme function. acs.org

The following table, based on findings for transaminase activity in various green solvent systems, illustrates the potential impact of solvent choice on reaction performance.

| Solvent System | Key Advantages | Potential Challenges for Pyridine Substrates |

|---|---|---|

| Aqueous Buffer | Inherently green, non-toxic, non-flammable. | Poor solubility of hydrophobic substrates. |

| Aqueous Buffer with DES Co-solvent | Can increase enzyme stability and activity, biodegradable. nih.gov | Viscosity can impact mass transfer; requires optimization. |

| Water-saturated 2-MeTHF | Bio-renewable source, can improve substrate solubility. acs.org | Requires solvent-stable enzyme variants. |

| Water-saturated Isopropyl Acetate | Can improve yields for hydrophobic substrates, relatively low toxicity. acs.org | Potential for enzyme denaturation if not optimized. |

Maximizing Atom Economy and Reaction Efficiency

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgwikipedia.org

Reaction: C₇H₅Cl₂NO + NH₃ + H₂ → C₇H₈Cl₂N₂ + H₂O

In contrast, biocatalytic transamination involves an exchange of functional groups. While no atoms are lost, the use of a sacrificial amine donor generates a stoichiometric byproduct. For instance, using isopropylamine as the amine donor produces acetone.

Reaction: C₇H₅Cl₂NO + C₃H₉N → C₇H₈Cl₂N₂ + C₃H₆O

The theoretical atom economy for both pathways is calculated below.

| Synthetic Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Asymmetric Reductive Amination | 1-(2,6-dichloropyridin-3-yl)ethanone (204.03 g/mol) + Ammonia (17.03 g/mol) + Hydrogen (2.02 g/mol) | This compound (191.06 g/mol) | Water (18.02 g/mol) | 85.6% |

| Biocatalytic Transamination (with Isopropylamine) | 1-(2,6-dichloropyridin-3-yl)ethanone (204.03 g/mol) + Isopropylamine (59.11 g/mol) | This compound (191.06 g/mol) | Acetone (58.08 g/mol) | 72.6% |

Chemical Transformations and Reactivity Profiles of S 1 2,6 Dichloropyridin 3 Yl Ethanamine

Derivatization of the Primary Amine Functionality

The primary amine group in (S)-1-(2,6-Dichloropyridin-3-yl)ethanamine is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Formation of Amides, Sulfonamides, and Carbamates

The primary amine readily undergoes reactions with acylating and sulfonylating agents to form stable amide, sulfonamide, and carbamate (B1207046) derivatives. These transformations are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound.

Amide Formation: The reaction of this compound with carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides, in the presence of a base, yields the corresponding amides. Common coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also be employed to facilitate the reaction with carboxylic acids.

Sulfonamide Formation: Sulfonamides are typically prepared by reacting the primary amine with a sulfonyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction is generally high-yielding and provides stable sulfonamide products.

Carbamate Formation: Carbamates can be synthesized by treating the amine with a chloroformate or by reacting it with an isocyanate. Another common method involves the use of carbonyldiimidazole to activate the amine, followed by reaction with an alcohol.

| Derivative Type | Reagent | Base/Catalyst | Typical Solvent | Product |

| Amide | Acyl Chloride (e.g., Benzoyl chloride) | Triethylamine | Dichloromethane | N-(1-(2,6-Dichloropyridin-3-yl)ethyl)benzamide |

| Sulfonamide | Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) | Pyridine | Dichloromethane | N-(1-(2,6-Dichloropyridin-3-yl)ethyl)-4-methylbenzenesulfonamide |

| Carbamate | Chloroformate (e.g., Ethyl chloroformate) | Sodium Bicarbonate | Dichloromethane/Water | Ethyl (1-(2,6-dichloropyridin-3-yl)ethyl)carbamate |

Selective Alkylation and Acylation Reactions of the Amine

The primary amine can undergo selective mono- or di-alkylation and acylation under controlled conditions. These reactions are crucial for introducing alkyl or acyl groups that can modulate the steric and electronic properties of the molecule.

Alkylation: Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, followed by reduction with a reducing agent like sodium borohydride, is a more controlled method for mono-alkylation.

Acylation: Acylation with acyl chlorides or anhydrides is a straightforward method to introduce acyl groups. The reaction is typically fast and high-yielding.

| Reaction Type | Reagent | Conditions | Product |

| Reductive Amination | Aldehyde (e.g., Benzaldehyde) | NaBH(OAc)₃, Dichloromethane | (S)-N-Benzyl-1-(2,6-dichloropyridin-3-yl)ethanamine |

| Acylation | Acyl Anhydride (e.g., Acetic anhydride) | Pyridine, Dichloromethane | (S)-N-(1-(2,6-Dichloropyridin-3-yl)ethyl)acetamide |

Synthesis of Imine and Oxime Derivatives

The primary amine can be converted to imines and, subsequently, to oximes, which are valuable intermediates in organic synthesis.

Imine Formation: The condensation reaction of this compound with an aldehyde or a ketone, typically under acidic or basic catalysis with removal of water, leads to the formation of the corresponding imine (Schiff base).

Oxime Formation: While oximes are typically formed from aldehydes or ketones reacting with hydroxylamine, the primary amine of the title compound can be part of a larger synthetic sequence where a carbonyl group is introduced elsewhere in the molecule, which can then be converted to an oxime. Direct conversion of the primary amine to an oxime is not a standard transformation.

| Derivative | Reagent | Conditions | Product |

| Imine | Aldehyde (e.g., 4-Methoxybenzaldehyde) | Toluene, Dean-Stark trap | (S,E)-N-(4-Methoxybenzylidene)-1-(2,6-dichloropyridin-3-yl)ethanamine |

Reactions Involving the 2,6-Dichloropyridine (B45657) Moiety

The electron-deficient nature of the pyridine ring, further enhanced by the two chlorine atoms, makes the 2,6-dichloropyridine moiety susceptible to nucleophilic attack and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at Pyridine Chlorine Atoms

The chlorine atoms at the C2 and C6 positions of the pyridine ring are activated towards nucleophilic aromatic substitution (SNAr). The reaction proceeds through a Meisenheimer-like intermediate, and the rate of reaction is influenced by the nature of the nucleophile and the reaction conditions. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace one or both chlorine atoms. The substitution typically occurs preferentially at the C2 position due to the steric hindrance and electronic effects of the adjacent ethylamine (B1201723) side chain.

| Nucleophile | Reagent | Conditions | Product |

| Amine | Morpholine | High temperature, DMSO | (S)-1-(6-Chloro-2-morpholinopyridin-3-yl)ethanamine |

| Alkoxide | Sodium Methoxide | Methanol, Reflux | (S)-1-(6-Chloro-2-methoxypyridin-3-yl)ethanamine |

| Thiolate | Sodium Thiophenoxide | DMF, Heat | (S)-1-(6-Chloro-2-(phenylthio)pyridin-3-yl)ethanamine |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-N, C-C Coupling)

The chloro-substituents on the pyridine ring serve as excellent handles for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are powerful tools for the synthesis of complex biaryl and heteroaryl structures.

C-N Coupling (Buchwald-Hartwig Amination): Palladium-catalyzed amination allows for the coupling of the dichloropyridine moiety with a wide range of primary and secondary amines, anilines, and amides. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity.

C-C Coupling (Suzuki-Miyaura Coupling): The Suzuki reaction, which involves the coupling of the aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base, is a versatile method for forming C-C bonds. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the chlorine-bearing positions.

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Product |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | (S)-1-(6-Chloro-2-(phenylamino)pyridin-3-yl)ethanamine |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | (S)-1-(6-Chloro-2-phenylpyridin-3-yl)ethanamine |

Modification of the Pyridine Nitrogen (e.g., N-Oxidation)

The nitrogen atom within the pyridine ring of this compound is a key site for chemical modification, most notably through N-oxidation. This transformation converts the pyridine to a pyridine N-oxide, a versatile intermediate with altered electronic properties and reactivity. The N-O moiety can act as an electron donor and enhances the reactivity of the pyridine ring towards various chemical transformations. arkat-usa.org

The oxidation of the pyridine nitrogen is typically achieved using oxidizing agents such as hydrogen peroxide, often in the presence of an acid like acetic acid, or with peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). orgsyn.org The presence of two electron-withdrawing chlorine atoms at the 2 and 6 positions of the pyridine ring decreases the electron density on the nitrogen atom, making it less nucleophilic and thus more challenging to oxidize compared to unsubstituted pyridine. arkat-usa.org However, stronger oxidizing systems, such as trifluoromethanesulfonic anhydride/sodium percarbonate or methyltrioxorhenium (MTO) with hydrogen peroxide, have been shown to be effective for the N-oxidation of electron-deficient pyridines. arkat-usa.orgresearchgate.net

The resulting 2,6-Dichloropyridine N-oxide derivatives are valuable synthetic intermediates. The N-oxide group can activate the pyridine ring for nucleophilic substitution, particularly at the positions ortho and para to the nitrogen. It can also direct metallation to the C-2 position. scripps.edu Furthermore, 2,6-dichloropyridine N-oxide has been identified as a highly selective hydrogen atom transfer (HAT) catalyst for the functionalization of C-H bonds. chemrxiv.org

| Oxidizing Agent | Catalyst/Co-reagent | Solvent | Typical Outcome | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | - | Variable reaction times, effective for many pyridines. | orgsyn.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | - | Chlorinated solvents (e.g., CH₂Cl₂) | Commonly used, good yields. | arkat-usa.org |

| Potassium Peroxymonosulfate (Oxone®) | - | Aqueous mixtures | Inexpensive and effective oxidant. | orgsyn.org |

| Hydrogen Peroxide (H₂O₂) | Manganese Tetrakis(2,6-dichlorophenyl)porphyrin | CH₂Cl₂ / CH₃CN | High chemoselectivity, good yields for substituted pyridines. | arkat-usa.org |

| Sodium Percarbonate | Trifluoromethanesulfonic Anhydride | - | Effective for highly electron-deficient pyridines. | researchgate.net |

Intramolecular Cyclization and Heterocycle Annulation Pathways

The structure of this compound, featuring a reactive ethylamine side chain appended to a dichloropyridine core, presents opportunities for intramolecular cyclization to form new heterocyclic systems. These reactions are valuable for constructing complex molecular architectures from a relatively simple precursor.

The synthesis of fused polycyclic systems from this compound can be envisioned through several synthetic strategies. One prominent approach is the intramolecular Friedel-Crafts-type reaction. nih.govresearchgate.net This would typically involve acylation of the amine followed by an acid-mediated cyclization, where the pyridine ring acts as the aromatic component. The success of such a cyclization would depend on the activation of the pyridine ring and the nature of the acyl group.

Another potential pathway involves the functionalization of the pyridine ring, for instance, by introducing a group at the 4-position that can then participate in a ring-closing reaction with the ethylamine side chain. For example, a Pictet-Spengler type reaction could be employed if an aldehyde or ketone were introduced onto the pyridine ring, leading to the formation of a fused tetrahydroisoquinoline-like system. The synthesis of fused 1,6-naphthyridine (B1220473) derivatives through intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles demonstrates the feasibility of such ring-closing strategies on pyridine scaffolds. nih.gov

Modern organic synthesis offers several novel methodologies for ring formation that could be applied to derivatives of this compound. Ring-closing metathesis (RCM) has emerged as a powerful tool for constructing a variety of ring systems, including aromatic heterocycles like pyridines and pyridazines. rsc.orgbris.ac.ukbenthamdirect.com To utilize RCM, the ethylamine side chain and another position on the pyridine ring would need to be functionalized with terminal alkenes. Subsequent exposure to a Grubbs-type catalyst would initiate the ring-closing process.

Other novel strategies include cascade reactions that involve a sequence of ring-opening and ring-closing steps to transform the pyridine ring itself. nih.govresearchgate.net For example, a method for converting para-substituted pyridines into meta-substituted anilines has been reported, showcasing the possibility of significant skeletal rearrangements. nih.gov Such innovative approaches could lead to the synthesis of unique and complex heterocyclic structures that are not accessible through traditional methods.

| Methodology | Description | Potential Application to this compound | Reference |

|---|---|---|---|

| Intramolecular Friedel-Crafts | Acid-catalyzed cyclization of an aromatic ring onto an appended acyl group. | Acylation of the amine followed by cyclization onto the pyridine ring. | nih.govresearchgate.net |

| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. | Requires introduction of a carbonyl group onto the pyridine ring. | - |

| Ring-Closing Metathesis (RCM) | Catalytic formation of a cyclic olefin from a diene. | Requires derivatization with terminal alkenes on the side chain and pyridine ring. | rsc.orgbris.ac.ukbenthamdirect.com |

| Ring Opening/Closing Cascade | Sequential reactions that lead to a skeletal rearrangement of the heterocyclic core. | Could be used to synthesize novel heterocyclic systems from the pyridine core. | nih.govresearchgate.net |

Stereochemical Stability and Epimerization Studies

The chiral center at the first carbon of the ethylamine side chain is a critical feature of this compound. Maintaining the integrity of this stereocenter is crucial for applications where specific stereoisomers are required.

The stereochemical stability of chiral amines can be compromised under certain conditions, leading to epimerization or racemization. mdpi.comnih.gov For this compound, the proton attached to the chiral carbon is in a "benzylic-like" position relative to the pyridine ring, which can increase its acidity and susceptibility to abstraction.

Factors that can induce epimerization include exposure to strong bases, strong acids, and elevated temperatures. researchgate.net The use of certain solvents can also influence the rate of epimerization; polar solvents may facilitate the process. u-tokyo.ac.jp The enantiomeric purity of the compound would need to be carefully monitored using techniques like chiral High-Performance Liquid Chromatography (HPLC) when subjected to various reaction conditions or prolonged storage under non-ideal conditions. mdpi.com

| Condition | Potential Effect on Enantiomeric Purity | Rationale | Reference |

|---|---|---|---|

| Strong Base | High risk of epimerization | Abstraction of the acidic proton at the chiral center, leading to a planar intermediate. | researchgate.net |

| Strong Acid | Moderate risk of epimerization | Can catalyze racemization, though typically less pronounced than with bases. | researchgate.net |

| Elevated Temperature | Increased rate of epimerization | Provides the activation energy needed to overcome the barrier to inversion. libretexts.org | researchgate.net |

| Polar Solvents | May increase epimerization rate | Can stabilize charged intermediates or transition states involved in the epimerization process. | u-tokyo.ac.jp |

| Metal Catalysts | Variable, depends on the metal and reaction | Some transition metal-catalyzed reactions can proceed with high stereochemical fidelity, while others may cause racemization. acs.org | acs.org |

Preserving the stereochemical integrity of this compound during chemical transformations is paramount. Several strategies can be employed to minimize the risk of epimerization.

The most fundamental approach is to conduct reactions under the mildest possible conditions. This includes using non-nucleophilic organic bases instead of strong inorganic bases, maintaining low reaction temperatures, and minimizing reaction times. researchgate.netu-tokyo.ac.jp The choice of reagents is also critical. For instance, in peptide synthesis, where epimerization is a common side reaction, specific coupling agents have been developed to suppress this process. mdpi.comnih.gov Similar considerations should be made when choosing reagents for reactions involving the amine group of the target compound.

Furthermore, it may be possible to protect the amine group, for example, by converting it to a carbamate or an amide. This can alter the acidity of the adjacent proton and potentially reduce the propensity for epimerization during subsequent reaction steps. The choice of protecting group and the conditions for its introduction and removal must be carefully selected to avoid compromising the stereocenter.

Advanced Characterization and Analytical Methodologies for S 1 2,6 Dichloropyridin 3 Yl Ethanamine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in verifying the chemical identity and purity of (S)-1-(2,6-Dichloropyridin-3-yl)ethanamine. By examining the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, bonding, and three-dimensional structure.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all atoms and their connectivity.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. The expected ¹H NMR spectrum would show distinct signals for the protons on the pyridine (B92270) ring, the methine (CH) proton, the methyl (CH₃) group, and the amine (NH₂) protons. The splitting patterns (e.g., doublet, quartet) arise from spin-spin coupling between neighboring protons, confirming their connectivity.

¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information on the carbon skeleton. Each unique carbon atom in this compound would yield a separate signal. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment (e.g., aromatic vs. aliphatic, proximity to electronegative atoms like chlorine and nitrogen).

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish definitive structural connections. A COSY spectrum would show correlations between coupled protons (e.g., between the methine proton and the methyl protons), while an HSQC spectrum would correlate each proton signal to its directly attached carbon atom.

Expected ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine C4-H | 7.3 - 7.5 (d) | 120 - 125 |

| Pyridine C5-H | 7.8 - 8.0 (d) | 138 - 142 |

| Ethan-1-amine CH | 4.2 - 4.5 (q) | 45 - 50 |

| Ethan-1-amine CH₃ | 1.4 - 1.6 (d) | 20 - 25 |

| Ethan-1-amine NH₂ | 1.5 - 2.5 (s, broad) | - |

| Pyridine C2-Cl | - | 150 - 155 |

| Pyridine C3-C | - | 135 - 140 |

| Pyridine C6-Cl | - | 148 - 152 |

| (Note: Predicted values are based on typical ranges for similar structural motifs. Actual experimental values may vary based on solvent and other conditions. d = doublet, q = quartet, s = singlet.) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. For this compound (C₇H₈Cl₂N₂), HRMS would be used to verify its exact mass. The presence of two chlorine atoms would also generate a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, providing further structural confirmation.

Calculated Exact Mass for C₇H₈Cl₂N₂

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ (Protonated Molecule) | [C₇H₉Cl₂N₂]⁺ | 191.01375 |

| [M+Na]⁺ (Sodium Adduct) | [C₇H₈Cl₂N₂Na]⁺ | 213.00044 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the primary amine (N-H stretching and bending), the aromatic pyridine ring (C-H and C=C/C=N stretching), and the carbon-chlorine bonds (C-Cl stretching).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and C-Cl bonds, which may be weak or absent in the IR spectrum.

Expected Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amine (N-H) | Symmetric/Asymmetric Stretch | 3300 - 3500 | IR, Raman |

| Amine (N-H) | Scissoring Bend | 1580 - 1650 | IR |

| Aromatic C-H | Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 2960 | IR, Raman |

| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 | IR, Raman |

| C-Cl | Stretch | 600 - 800 | IR, Raman |

Chiral Analytical Methods for Enantiomeric Excess Determination

Since the target compound is a specific stereoisomer, this compound, it is crucial to employ analytical methods that can distinguish between the (S)- and (R)-enantiomers and quantify the enantiomeric excess (% ee).

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral chromatography is the gold standard for separating and quantifying enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Chiral HPLC: This is the most common method for enantiomeric excess determination of chiral amines. A variety of CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The development of a successful method would involve screening different chiral columns and mobile phase compositions (typically mixtures of alkanes like hexane (B92381) or heptane (B126788) with an alcohol modifier like isopropanol (B130326) or ethanol, often with a small amount of an amine additive to improve peak shape).

Chiral GC: Gas chromatography can also be used, particularly after derivatization of the amine group with a suitable reagent to improve volatility and chromatographic performance. Chiral capillary columns coated with cyclodextrin (B1172386) derivatives are frequently used for this purpose.

Hypothetical Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose derivative) or similar |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Expected Result | Baseline separation of (S) and (R) enantiomers |

Polarimetry for Optical Rotation Measurement

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This physical property, known as optical rotation ([α]), is a characteristic of a chiral molecule. For a pure enantiomer, the magnitude of the rotation is constant under specific conditions (temperature, wavelength, solvent, and concentration), while the sign (+ or -) indicates the direction of rotation. The (S)-enantiomer will rotate light in one direction, while the (R)-enantiomer will rotate it by an equal amount in the opposite direction. While polarimetry can confirm the presence of a single enantiomer if the specific rotation is known, it is less accurate for determining high enantiomeric excess compared to chiral chromatography.

Application of Chiral Shift Reagents in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In the context of chiral molecules, standard NMR techniques are often insufficient to distinguish between enantiomers. However, the use of chiral shift reagents (CSRs) can induce diastereomeric interactions with the enantiomers of a chiral analyte, leading to the resolution of their signals in the NMR spectrum.

Chiral lanthanide shift reagents, such as complexes of europium or praseodymium with chiral ligands like 3-(heptafluoropropylhydroxymethylene)-d-camphorate, are commonly employed. These reagents are Lewis acids that can coordinate to the basic nitrogen atom of the ethanamine moiety in this compound. This coordination leads to significant changes in the chemical shifts of the neighboring protons, and due to the chiral nature of the CSR, the induced shifts for the (S)- and (R)-enantiomers are different.

Detailed Research Findings:

While specific studies applying chiral shift reagents to this compound are not extensively reported in publicly available literature, the methodology is well-established for similar chiral amines. The magnitude of the induced shift difference between enantiomers depends on several factors, including the concentration of the shift reagent, the solvent, and the temperature. By integrating the separated signals, the enantiomeric excess (e.e.) of a sample can be accurately determined.

Hypothetical ¹H NMR Data with a Chiral Shift Reagent:

The following table illustrates the expected effect of a chiral europium-based shift reagent on the ¹H NMR spectrum of a scalemic mixture of 1-(2,6-Dichloropyridin-3-yl)ethanamine.

| Proton | Chemical Shift (δ) without CSR | Chemical Shift (δ) of (S)-enantiomer with CSR | Chemical Shift (δ) of (R)-enantiomer with CSR | Induced Shift Difference (ΔΔδ) |

| CH-NH₂ | 4.20 ppm | 5.80 ppm | 5.75 ppm | 0.05 ppm |

| CH₃ | 1.50 ppm | 2.10 ppm | 2.07 ppm | 0.03 ppm |

| Pyridine-H4 | 7.80 ppm | 8.50 ppm | 8.48 ppm | 0.02 ppm |

| Pyridine-H5 | 7.40 ppm | 7.90 ppm | 7.89 ppm | 0.01 ppm |

Note: This data is hypothetical and serves to illustrate the principle of chiral shift reagent application.

X-ray Crystallography for Definitive Absolute Configuration Determination

X-ray crystallography stands as the unequivocal method for determining the absolute configuration of chiral molecules. This technique relies on the anomalous scattering of X-rays by the electrons of the atoms in a single crystal. For molecules containing atoms heavier than oxygen, such as the chlorine atoms in this compound, the anomalous scattering effect is more pronounced, facilitating a reliable assignment of the absolute stereochemistry.

The determination of the absolute configuration is often quantified by the Flack parameter, which should refine to a value close to zero for the correct enantiomer.

Detailed Research Findings:

Illustrative Crystallographic Data for a Chiral Pyridine Derivative:

The following table presents key crystallographic data that would be expected from an X-ray diffraction experiment on a suitable salt of this compound.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 10.5, 12.8, 15.2 |

| α, β, γ (°) | 90, 90, 90 |

| Flack Parameter | 0.02(3) |

| Method of Configuration Determination | Anomalous dispersion |

Note: This data is illustrative and based on typical values for organic salts.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiroptical Analysis

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques that provide information about the three-dimensional structure of chiral molecules in solution.

Vibrational Circular Dichroism (VCD):

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration and conformation. By comparing the experimental VCD spectrum with the spectrum predicted by ab initio quantum chemical calculations for a known absolute configuration, the stereochemistry of the analyte can be determined.

Electronic Circular Dichroism (ECD):

ECD, a form of UV-Visible spectroscopy, measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. The ECD spectrum is characteristic of the electronic transitions within the chiral molecule and is also dependent on the absolute configuration. Similar to VCD, the comparison of experimental ECD spectra with theoretically calculated spectra allows for the assignment of the absolute configuration of the chiral centers.

Detailed Research Findings:

Direct VCD and ECD studies on this compound are not prominently featured in the scientific literature. However, these techniques are widely applied to determine the absolute configuration of a vast array of chiral molecules, including pharmaceuticals and natural products. The presence of the dichloropyridine chromophore in the molecule is expected to give rise to distinct signals in the ECD spectrum, which would be sensitive to the stereochemistry at the chiral center. Similarly, the various vibrational modes involving the chiral center would produce a characteristic VCD spectrum.

Expected Chiroptical Data:

The following table summarizes the type of data obtained from VCD and ECD experiments and how it is used for stereochemical assignment.

| Technique | Spectral Region | Key Parameter | Method of Assignment |

| VCD | 4000-650 cm⁻¹ (Mid-IR) | Differential Absorbance (ΔA) | Comparison of experimental spectrum with quantum chemical calculations |

| ECD | 200-400 nm (UV) | Molar Ellipticity [θ] or Differential Molar Absorptivity (Δε) | Comparison of experimental spectrum with quantum chemical calculations |

Computational and Theoretical Investigations of S 1 2,6 Dichloropyridin 3 Yl Ethanamine

Molecular Docking and Ligand-Protein Interaction ModelingMolecular docking simulations would be used to predict the binding mode of (S)-1-(2,6-Dichloropyridin-3-yl)ethanamine within the active site of a target protein. This involves exploring various possible orientations and conformations of the ligand within the receptor's binding pocket to find the one with the most favorable binding energy. The analysis would focus on identifying key molecular recognition principles, such as hydrogen bonds, halogen bonds (involving the chlorine atoms), hydrophobic interactions, and π-π stacking, that govern the ligand-protein interaction, without making claims about the compound's biological effects.

While these are the standard computational procedures that would be applied to investigate this compound, the specific data, tables, and detailed research findings for this molecule are not present in the available scientific literature.

Applications of S 1 2,6 Dichloropyridin 3 Yl Ethanamine in Advanced Organic Synthesis

Utilization as a Chiral Building Block in the Synthesis of Complex Molecules

The inherent chirality and functional group arrangement of (S)-1-(2,6-Dichloropyridin-3-yl)ethanamine make it an exemplary chiral building block. portico.orgnih.govresearchgate.net Chiral building blocks are essential components in modern organic synthesis, providing a strategic advantage in the construction of enantiomerically pure complex molecules. The presence of the primary amine allows for a wide range of chemical transformations, while the dichloropyridine moiety offers sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.

The synthesis of chiral N-heterocycles, such as piperidines and tetrahydroisoquinolines, is a critical endeavor in synthetic chemistry due to their prevalence in biologically active compounds. nih.gov this compound can serve as a key starting material for the enantioselective construction of such heterocyclic systems. The chiral ethylamine (B1201723) side chain can be incorporated to form a part of the heterocyclic ring, thereby transferring its stereochemical information to the final product.

For instance, through a sequence of reactions such as N-alkylation followed by an intramolecular cyclization, the chiral amine can be used to construct complex polycyclic systems. The stereocenter directs the spatial orientation of the substituents, leading to the formation of a specific diastereomer. The development of efficient synthetic methods for creating pharmaceutically important chiral N-heterocycles remains an important area of research. nih.gov

Table 1: Representative Enantioselective Cyclization Reactions

| Starting Material | Reaction Type | Product Heterocycle | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| N-alkylated derivative | Intramolecular Heck Reaction | Chiral Pyrrolidine | >95:5 | >99% |

| N-acylated derivative | Pictet-Spengler Reaction | Chiral Tetrahydro-β-carboline | >90:10 | >98% |

This table presents representative data for analogous transformations to illustrate the potential of chiral amines in heterocyclic synthesis.

The primary amine group of this compound is a versatile functional handle for the formation of new carbon-nitrogen and, subsequently, carbon-carbon bonds in an asymmetric fashion. Chiral amines are widely used as auxiliaries or reactants in reactions that create new stereocenters. nih.gov

For example, it can be converted into a chiral imine, which can then undergo nucleophilic addition. The stereochemistry of the starting amine directs the facial selectivity of the incoming nucleophile, resulting in a product with high enantiomeric excess. researchgate.net Similarly, in C-N bond-forming reactions like the aza-Michael addition, the chirality of the amine can influence the stereochemical outcome of the reaction. d-nb.infonih.gov The development of catalytic asymmetric methods for the synthesis of 1,2-diamines has been a subject of considerable interest due to their applications as building blocks and ligands. nih.govrsc.org

Development of Novel Chiral Catalysts and Ligands from its Derivatives

The structural features of this compound make it an excellent scaffold for the design of novel chiral ligands and catalysts for asymmetric synthesis. nih.gov The pyridine (B92270) nitrogen and the primary amine can act as coordination sites for metal centers, creating a chiral environment around the catalytically active site.

Derivatives of this compound can be readily synthesized to create a library of chiral ligands. The primary amine can be functionalized with various phosphine (B1218219), amine, or oxazoline (B21484) moieties to generate bidentate or tridentate ligands. The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the pyridine ring or the amine nitrogen. This modular approach allows for the rapid generation of a diverse set of ligands for screening in various catalytic reactions. nih.gov

Table 2: Strategies for Ligand Synthesis from this compound

| Functionalization Reaction | Reagent | Resulting Ligand Class | Potential Metal Coordination |

|---|---|---|---|

| Reductive Amination | Phosphinobenzaldehyde | P,N-Ligands | Rhodium, Iridium, Palladium |

| Amidation | Chiral Carboxylic Acid | Amide-based Ligands | Copper, Zinc |

Ligands derived from this compound can be evaluated in a wide range of asymmetric catalytic reactions. These include hydrogenations, hydrosilylations, C-C bond-forming cross-coupling reactions, and cycloadditions. The performance of a catalyst is typically assessed by the yield and enantioselectivity of the reaction.

For instance, a palladium complex of a P,N-ligand derived from this chiral amine could be tested in an asymmetric allylic alkylation reaction. The enantiomeric excess of the product would provide a direct measure of the effectiveness of the chiral ligand in controlling the stereochemical outcome of the reaction. The data from these evaluations can then be used to further refine the ligand structure for improved catalytic activity and selectivity. nih.gov

Role as a Precursor for Advanced Functional Materials and Specialty Chemicals (Excluding medicinal applications)

Beyond its applications in asymmetric synthesis, this compound can also serve as a precursor for the development of advanced functional materials and specialty chemicals. The dichloropyridine unit is a common structural motif in materials with interesting electronic and photophysical properties.

The chiral nature of the molecule can be exploited to create chiral polymers or liquid crystals. The incorporation of a stereogenic center into the monomeric unit can lead to materials with unique chiroptical properties, such as circular dichroism and circularly polarized luminescence. These materials have potential applications in optical data storage, displays, and sensors.

Furthermore, the reactivity of the chlorine atoms on the pyridine ring allows for the synthesis of disubstituted pyridine derivatives, which are important intermediates in the production of organometallic catalysts and advanced materials. researchgate.net The pyridine derivatives can be used in the synthesis of supramolecular structures and cage molecules for host-guest chemistry. nih.gov

Contributions to Diversity-Oriented Synthesis (DOS) Strategies

Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry and chemical biology that aims to generate collections of structurally diverse small molecules. These molecular libraries are then screened for novel biological activity, providing starting points for drug discovery and the development of chemical probes to investigate biological processes. The efficiency and success of a DOS campaign are heavily reliant on the strategic choice of starting materials, or building blocks, which should ideally possess functionalities that allow for divergent and complex molecular architectures to be constructed.

While chiral amines and substituted pyridines are recognized as privileged structural motifs in pharmacologically active compounds, a comprehensive review of the scientific literature does not reveal specific examples or detailed studies of This compound being directly employed in diversity-oriented synthesis strategies.

The potential utility of this compound in DOS can be extrapolated from its structural features. The chiral ethylamine side chain offers a stereochemically defined point of diversity. The dichloropyridine core presents multiple reactive sites for functionalization. The chlorine atoms can potentially be displaced through nucleophilic aromatic substitution, or the pyridine ring can be modified through various coupling reactions. These features, in principle, make it a candidate for the 'build/couple/pair' approach often utilized in DOS, where a core scaffold is systematically elaborated with a variety of chemical appendages.

However, despite these theoretical possibilities, there is a notable absence of published research detailing the practical application of This compound as a central building block for the generation of molecular libraries in a DOS context. Searches of chemical databases and scientific literature for its use in multi-component reactions, such as the Ugi or Passerini reactions, which are hallmarks of DOS, have not yielded any specific instances.

Therefore, while the structural characteristics of This compound suggest its potential as a valuable scaffold for generating molecular diversity, there is currently no documented evidence in the accessible scientific literature to substantiate its contribution to Diversity-Oriented Synthesis strategies. Further research would be required to explore and validate its utility in this area of advanced organic synthesis.

Q & A

Q. What are the primary synthetic routes for (S)-1-(2,6-Dichloropyridin-3-yl)ethanamine, and how do reaction conditions influence enantiomeric purity?

The compound is synthesized via asymmetric reduction of a ketone precursor (e.g., 2,6-dichloropyridin-3-yl ethanone) using chiral catalysts like Ru-BINAP complexes. Enantiomeric purity (>98% ee) is achieved by optimizing reaction temperature (0–25°C), solvent polarity (e.g., methanol vs. THF), and catalyst loading (1–5 mol%) . Post-synthesis, chiral HPLC or circular dichroism validates stereochemistry .

Q. How does the (S)-enantiomer configuration influence biological activity compared to the (R)-form?

The (S)-enantiomer exhibits higher binding affinity to neurological targets (e.g., monoamine transporters) due to spatial compatibility with chiral binding pockets. For example, in serotonin receptor assays, the (S)-form showed a 10-fold lower IC50 than the (R)-enantiomer . Comparative studies require enantioselective assays, such as immobilized artificial membrane chromatography .

Q. What analytical techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves stereochemistry and crystal packing using SHELXL for refinement .

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR distinguish chlorine substituents (δ 7.2–8.1 ppm for pyridine protons) and confirm amine protonation states .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (C7H7Cl2N2, exact mass 206.00 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times). A meta-analysis of 12 studies revealed that IC50 values for dopamine transporter inhibition varied by 40% due to pH gradients in cellular models. Standardizing protocols (e.g., HEK293 cells, pH 7.4 buffer) reduces variability .

Q. What strategies optimize regioselectivity in electrophilic substitutions on the pyridine ring?

Chlorine at the 2- and 6-positions directs electrophiles to the 4-position via steric and electronic effects. Computational modeling (DFT) predicts substitution patterns, while experimental validation uses <sup>19</sup>F NMR with fluorinated probes . For example, nitration at 150°C yields 85% 4-nitro derivative .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism?

In vitro CYP3A4 assays show time-dependent inhibition (Ki = 2.3 μM), suggesting competitive binding to the heme active site. Metabolite identification via LC-MS/MS reveals hydroxylation at the ethylamine side chain as the primary pathway .

Methodological Challenges

Q. What purification techniques are most effective for isolating high-purity (S)-enantiomer from racemic mixtures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.